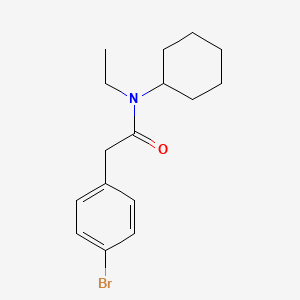![molecular formula C15H14N2O2 B5834682 N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)
N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide, commonly known as NMBA, is a chemical compound that belongs to the family of N-nitrosamines. It is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound.
Applications De Recherche Scientifique
NMBA is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound. It is used in the development of new drugs, as well as in the study of cancer, cardiovascular disease, and other medical conditions.
Mécanisme D'action
NMBA acts as a potent carcinogen by inducing DNA damage and mutations. It is metabolized in the liver by cytochrome P450 enzymes to form a highly reactive intermediate that can bind to DNA and cause mutations. The mechanism of action of NMBA is complex and involves multiple pathways.
Biochemical and Physiological Effects:
NMBA has been shown to induce tumors in various animal models, including rats, mice, and hamsters. It has also been shown to cause liver damage, DNA damage, and other adverse effects in animals. In humans, exposure to NMBA has been associated with an increased risk of cancer, particularly bladder cancer.
Avantages Et Limitations Des Expériences En Laboratoire
NMBA is a potent carcinogen that can induce tumors in animals and humans. It is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound. However, its use is limited by its toxicity and potential health risks.
Orientations Futures
There are many future directions for the study of NMBA, including the development of new drugs that target its mechanism of action, the identification of biomarkers for early detection of cancer, and the investigation of its potential role in other medical conditions. Further research is needed to fully understand the complex mechanism of action of NMBA and its effects on human health.
Conclusion:
In conclusion, NMBA is a chemical compound that belongs to the family of N-nitrosamines. It is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound. Its use is limited by its toxicity and potential health risks, but further research is needed to fully understand its complex mechanism of action and its effects on human health.
Méthodes De Synthèse
The synthesis of NMBA involves the reaction between 4-methylbenzoyl chloride and 4-aminobenzamide in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is purified using column chromatography to obtain pure NMBA.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-2-4-12(5-3-10)15(19)17-13-8-6-11(7-9-13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKJCLOSYUVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)




![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)



![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)